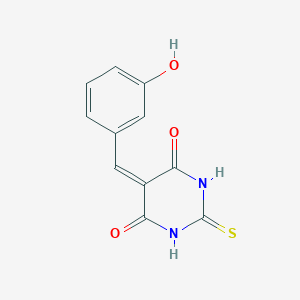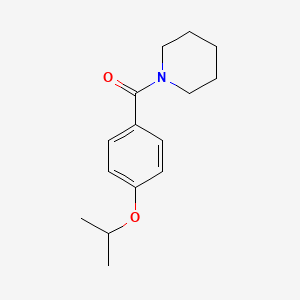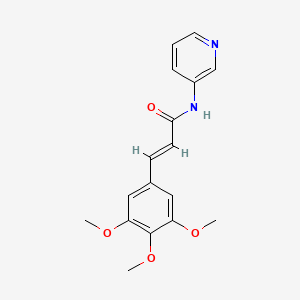
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, studies have shown that N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against various types of cancer cells and has anti-inflammatory and neuroprotective properties. However, one of the limitations is the lack of knowledge about its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Direcciones Futuras
There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent for cancer. Further studies are also needed to determine the safety and efficacy of N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials.
Conclusion:
In conclusion, N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
Métodos De Síntesis
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction between 4-ethoxyaniline and 3-methoxybenzaldehyde, followed by the reaction with methylsulfonyl chloride and glycine. The final product is then purified using column chromatography to obtain pure N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N~1~-(4-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-16-10-8-14(9-11-16)19-18(21)13-20(26(3,22)23)15-6-5-7-17(12-15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJMLMHJAMKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6225598 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)






![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)



